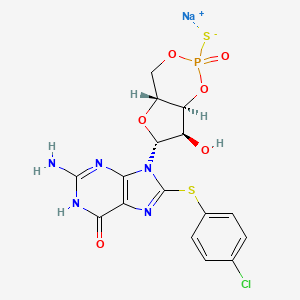

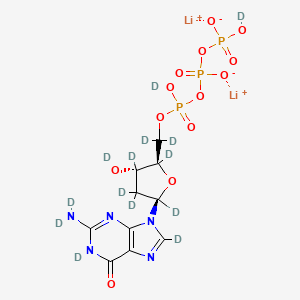

Rp-8-pCPT-cGMPS (sodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

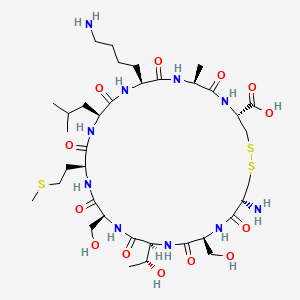

Rp-8-pCPT-cGMPS (sodium) is a cyclic guanosine monophosphate (cGMP) analog that acts as a competitive inhibitor of cGMP-dependent protein kinases (cGKs). It is known for its high selectivity and potency in inhibiting cGKs, making it a valuable tool in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

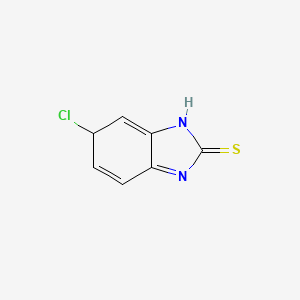

The synthesis of Rp-8-pCPT-cGMPS (sodium) involves the introduction of a p-chlorophenylthio group at the 8-position of the guanosine moiety. This modification enhances the compound’s lipophilicity and membrane permeability. The synthetic route typically includes the following steps:

Nucleophilic Substitution: Introduction of the p-chlorophenylthio group.

Cyclization: Formation of the cyclic phosphate ester.

Purification: High-performance liquid chromatography (HPLC) to achieve purity levels of ≥99%.

Industrial Production Methods

Industrial production methods for Rp-8-pCPT-cGMPS (sodium) are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Rp-8-pCPT-cGMPS (sodium) primarily undergoes substitution reactions due to the presence of the p-chlorophenylthio group. It is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, making it stable under physiological conditions .

Common Reagents and Conditions

- p-Chlorophenylthiol, guanosine derivatives, phosphorylating agents.

Conditions: Mild to moderate temperatures, aqueous or organic solvents, and controlled pH levels.

Major Products

The major product of these reactions is the cyclic phosphate ester of Rp-8-pCPT-cGMPS (sodium), which retains its inhibitory properties against cGKs .

Wissenschaftliche Forschungsanwendungen

Rp-8-pCPT-cGMPS (sodium) is extensively used in scientific research due to its ability to selectively inhibit cGKs. Some of its applications include:

Neuroscience: Studying the role of cGKs in synaptic plasticity and long-term potentiation in hippocampal slices.

Cardiovascular Research: Investigating the effects of cGMP signaling pathways on vascular tone and blood pressure regulation.

Cell Biology: Exploring the role of cGKs in cell proliferation, differentiation, and apoptosis.

Pharmacology: Developing potential therapeutic agents targeting cGMP signaling pathways.

Wirkmechanismus

Rp-8-pCPT-cGMPS (sodium) exerts its effects by competitively inhibiting cGMP-dependent protein kinases (cGKs). The p-chlorophenylthio group at the 8-position enhances its affinity for cGKs, allowing it to effectively block the activation of these kinases. This inhibition disrupts the downstream signaling pathways regulated by cGMP, affecting various physiological processes .

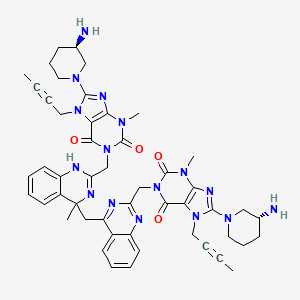

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Rp-8-Br-cGMPS: A brominated analog with similar inhibitory properties but different pharmacokinetic profiles.

8-pCPT-cGMP: A cGMP analog that acts as an activator rather than an inhibitor of cGKs.

Uniqueness

Rp-8-pCPT-cGMPS (sodium) is unique due to its high lipophilicity and membrane permeability, which allows it to effectively penetrate cells and inhibit cGKs at lower concentrations. Its resistance to hydrolysis by cyclic nucleotide phosphodiesterases further enhances its stability and efficacy in biological systems .

Eigenschaften

Molekularformel |

C16H14ClN5NaO6PS2 |

|---|---|

Molekulargewicht |

525.9 g/mol |

IUPAC-Name |

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |

InChI |

InChI=1S/C16H15ClN5O6PS2.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11;/h1-4,8,10-11,14,23H,5H2,(H,25,30)(H3,18,20,21,24);/q;+1/p-1/t8-,10-,11-,14-,29?;/m1./s1 |

InChI-Schlüssel |

JERAACMSJYSCBY-OZOPYAHTSA-M |

Isomerische SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |

Kanonische SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[S-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate](/img/structure/B12363664.png)

![tert-butyl N-[4-[5-carbamoyl-2-[(2-methylpyridine-3-carbonyl)amino]benzimidazol-1-yl]butyl]carbamate](/img/structure/B12363705.png)

![(19S)-10-[(1S)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12363709.png)

![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)